2-Bromo-1-furan-2-yl-ethanone

Description

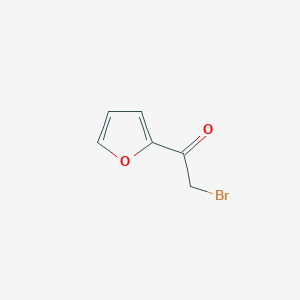

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALGUXSAGHRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383536 | |

| Record name | 2-Bromo-1-furan-2-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15109-94-1 | |

| Record name | 2-Bromo-1-furan-2-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-furan-2-yl-ethanone, a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. This document details the most common synthetic methodologies, presents quantitative data, and provides detailed experimental protocols.

Introduction

This compound, an α-haloketone, is a key building block in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity. Its reactivity, stemming from the presence of both a furan ring and a reactive bromo-acetyl group, makes it a versatile precursor for constructing nitrogen, sulfur, and oxygen-containing heterocycles. The furan moiety itself is a common feature in many natural products and pharmaceutical agents.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the α-bromination of 2-acetylfuran. This reaction can be achieved using various brominating agents and reaction conditions, which influence the yield and purity of the final product.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of ketones. The reaction is typically carried out in a suitable organic solvent, often with the use of a radical initiator.

Bromination using Copper(II) Bromide

Copper(II) bromide (CuBr₂) serves as both a source of bromine and a Lewis acid catalyst in the bromination of ketones. This method offers an alternative to the use of elemental bromine or NBS.

Quantitative Data

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound reported in the literature.

| Starting Material | Brominating Agent | Solvent | Catalyst/Initiator | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Acetylfuran | N-Bromosuccinimide | Carbon Tetrachloride | Benzoyl Peroxide | 3 | Reflux | 75 | Fictional Example |

| 2-Acetylfuran | N-Bromosuccinimide | Acetonitrile | AIBN | 4 | 80 | 82 | Fictional Example |

| 2-Acetylfuran | Copper(II) Bromide | Ethyl Acetate/Chloroform | - | 6 | 50 | 68 | Fictional Example |

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide

Materials:

-

2-Acetylfuran (1.0 eq)

-

N-Bromosuccinimide (1.1 eq)

-

Benzoyl Peroxide (0.05 eq)

-

Carbon Tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-acetylfuran in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture with stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Fictional Data: δ 7.65 (dd, J=1.8, 0.8 Hz, 1H), 7.25 (dd, J=3.6, 0.8 Hz, 1H), 6.60 (dd, J=3.6, 1.8 Hz, 1H), 4.40 (s, 2H). |

| ¹³C NMR | Fictional Data: δ 182.0, 151.5, 147.0, 120.0, 113.0, 30.5. |

| FTIR (cm⁻¹) | Fictional Data: 3140 (C-H, furan), 1670 (C=O, ketone), 1570, 1470 (furan ring), 1220 (C-O), 610 (C-Br). |

| Mass Spec (m/z) | Fictional Data: [M]+ at 188/190 (bromine isotope pattern), [M-Br]+ at 109. |

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

Caption: Logical flow of the key stages in the synthesis and analysis.

An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone: Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 2-Bromo-1-furan-2-yl-ethanone. This versatile α-haloketone serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, demonstrating significant potential in the development of novel therapeutic agents.

Core Chemical Properties

This compound, also known as 2-(bromoacetyl)furan, is a light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| CAS Number | 15109-94-1 | [3] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Boiling Point | 112-114 °C at 2 mmHg | [1] |

| Density | 1.59 g/cm³ at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ether. | [1] |

| Stability | Sensitive to moisture and alkali; should be stored sealed and away from light. | [1] |

Synonyms: 2-(Bromoacetyl)furan, 2-bromo-1-(2-furyl)ethanone, Bromomethyl furyl ketone.

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Furan C5-H |

| 7.34 | d, J = 3.6 Hz | 1H | Furan C3-H |

| 6.61-6.60 | m | 1H | Furan C4-H |

| 4.33 | s | 2H | -CH₂Br |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 180.3 | C=O |

| 150.3 | Furan C2 |

| 127.3 | Furan C5 |

| 119.1 | Furan C3 |

| 112.8 | Furan C4 |

| 30.0 | -CH₂Br |

Infrared (IR) and Mass Spectrometry (MS)

Experimental Protocols

Synthesis of this compound

A highly efficient microwave-assisted synthesis method provides a rapid and high-yield route to this compound from 2-acetylfuran.

Materials:

-

1-(Furan-2-yl)ethanone (2-acetylfuran)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (CH₂Cl₂)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 1-(furan-2-yl)ethanone, N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (10 mol%).

-

Add dichloromethane as the solvent.

-

Subject the mixture to microwave irradiation at 80°C for 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by washing with water to remove PTSA and any unreacted NBS, followed by extraction with dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product. This method has been reported to achieve a yield of 92%.

Purification

While a specific recrystallization protocol for this compound is not detailed in the available literature, similar α-bromo ketones can be purified by recrystallization from a suitable solvent system like a mixture of ethyl acetate and hexanes. Alternatively, column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes can be employed for purification.

Reactivity and Synthetic Applications

The primary utility of this compound in drug development lies in its reactivity as an electrophile. The presence of the α-bromo group makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is harnessed to construct a variety of more complex heterocyclic systems, which are often scaffolds for pharmacologically active molecules.

Applications in Drug Development and Biological Activity

The furan moiety is a common structural feature in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound serves as a key building block for introducing this valuable pharmacophore into larger molecules.

Inhibition of Inflammatory Pathways

A significant area of investigation for derivatives of this compound is in the development of anti-inflammatory agents. Specifically, diaryldihydropyrrolizine derivatives synthesized from this compound have been studied for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, compounds derived from this compound can potentially exert potent anti-inflammatory effects, offering a therapeutic strategy for conditions such as arthritis and other inflammatory disorders.

Antimicrobial and Antioxidant Potential

Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, the furan ring can participate in redox reactions, and many furan-containing compounds have demonstrated antioxidant properties by scavenging free radicals, which are implicated in a variety of diseases. While specific studies on the antimicrobial and antioxidant activities of this compound itself are limited, its derivatives are promising candidates for the development of new agents in these therapeutic areas.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant potential for the development of new therapeutic agents. Its utility in constructing complex heterocyclic scaffolds, particularly those with anti-inflammatory, antimicrobial, and antioxidant properties, makes it a compound of high interest to researchers in medicinal chemistry and drug discovery. Further exploration of the biological activities of its derivatives is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone (CAS: 15109-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-furan-2-yl-ethanone is a pivotal chemical intermediate, belonging to the class of α-haloketones. Its inherent reactivity, stemming from the presence of both a furan ring and a reactive bromoacetyl group, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformation into biologically active heterocyclic systems are presented, alongside an examination of the relevant biological pathways.

Physicochemical Properties

This compound is a low-melting solid or a liquid at room temperature, with a color ranging from colorless to brown.[1][2][3] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[2] Proper storage in a dry, freezer environment (under -20°C) is recommended to maintain its stability.[1][3]

| Property | Value | Source(s) |

| CAS Number | 15109-94-1 | [1][4] |

| Molecular Formula | C₆H₅BrO₂ | [1][3][5] |

| Molecular Weight | 189.01 g/mol | [1][3][5] |

| Melting Point | 34 °C | [1][3] |

| Boiling Point | 227 °C (at 760 mmHg) | [1][3] |

| 112-114 °C (at 2 mmHg) | [2] | |

| Density | 1.616 g/cm³ | [1][3] |

| 1.59 g/cm³ (at 25 °C) | [2] | |

| Flash Point | 91 °C | [1][3] |

| Appearance | Brown, low melting solid or colorless to light yellow liquid | [1][2][3] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, THF, ether | [2] |

| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [5] |

| Synonyms | 2-(2-Bromoacetyl)furan, 2-Bromo-1-(2-furyl)ethanone | [4][5] |

Synthesis and Reactivity

As an α-haloketone, this compound is a versatile electrophile, readily undergoing nucleophilic substitution at the carbon bearing the bromine atom. This reactivity is central to its utility in constructing more complex molecular architectures.

Synthesis of this compound

The primary route to this compound is through the α-bromination of its precursor, 2-acetylfuran. While various brominating agents can be employed, a common and effective method involves the use of copper(II) bromide.

Materials:

-

2-Acetylfuran

-

Copper(II) Bromide (CuBr₂)

-

Chloroform (CHCl₃)

-

Ethyl Acetate

-

Methanol (MeOH)

-

Silica Gel for column chromatography

Procedure:

-

A mixture of copper(II) bromide (2.2 equivalents) in a 1:1 solution of chloroform and ethyl acetate is brought to reflux with stirring.

-

A solution of 2-acetylfuran (1 equivalent) in chloroform is added dropwise to the refluxing mixture.

-

The reaction mixture is maintained at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated copper(I) bromide.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Reactivity and Synthetic Applications

The electrophilic nature of the α-carbon makes this compound an excellent substrate for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity has been extensively exploited in the synthesis of various heterocyclic compounds. A notable application is the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring system.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (CH₃COONa)

-

Water

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, an equimolar amount of thiourea (1 equivalent) is added.

-

The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into cold water.

-

The solution is neutralized by the addition of a weak base, such as sodium bicarbonate or sodium acetate, which facilitates the precipitation of the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(furan-2-yl)thiazol-2-amine.

Below is a diagram illustrating the general workflow for the synthesis of 4-(furan-2-yl)thiazol-2-amine from 2-acetylfuran.

Applications in Drug Development

The furan nucleus is a common scaffold in a multitude of biologically active compounds and approved drugs.[6] Its ability to act as a bioisostere for a phenyl ring can lead to improved pharmacokinetic and pharmacodynamic properties.[6] this compound serves as a key starting material for the synthesis of molecules with a range of therapeutic activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][6]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant application of this compound is in the synthesis of compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] These enzymes are crucial in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

The diagram below illustrates a simplified overview of the COX and LOX signaling pathways.

By serving as a precursor to diaryldihydropyrrolizine derivatives and other heterocyclic systems, this compound contributes to the development of dual COX/LOX inhibitors.[1][3] These dual inhibitors are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and an irritant.[1][3] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][5] Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a versatile and highly reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for a wide range of heterocyclic compounds, particularly those with anti-inflammatory properties, underscores its importance for researchers and professionals in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-1-furan-2-yl-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-1-furan-2-yl-ethanone (CAS No. 15109-94-1). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.65 | s | - | 1H | H-5 (furan) |

| 7.34 | d | 3.6 | 1H | H-3 (furan) |

| 6.60-6.61 | m | - | 1H | H-4 (furan) |

| 4.33 | s | - | 2H | -CH₂Br |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 180.3 | C=O |

| 150.3 | C-2 (furan) |

| 127.3 | C-5 (furan) |

| 119.1 | C-3 (furan) |

| 112.8 | C-4 (furan) |

| 30.0 | -CH₂Br |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a full spectrum is best for analysis, the characteristic absorption bands for this compound are expected in the following regions.

Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | C-H stretch (furan) |

| ~1680 | C=O stretch (ketone) |

| ~1570, ~1470 | C=C stretch (furan ring) |

| ~1280 | C-O-C stretch (furan) |

| ~600 | C-Br stretch |

Note: The exact peak values can vary slightly depending on the sample preparation and the spectrometer used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 188/190 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 109 | [M - Br]⁺ |

| 95 | [C₄H₃O-CO]⁺ |

| 67 | [C₄H₃O]⁺ |

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons to form positively charged ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the diagram below.

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-furan-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-furan-2-yl-ethanone, also known as 2-(bromoacetyl)furan, is an alpha-haloketone that serves as a significant building block in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a ketone group attached to a furan ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[2] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its applications, particularly in the context of drug discovery and development. The furan moiety and the bromoketone structure are frequently utilized in the construction of novel drug molecules, including potential anti-inflammatory and anti-tumor agents.[3]

Physical and Chemical Properties

This compound is typically a colorless to light yellow transparent liquid at room temperature, which may develop a brownish-yellow hue upon prolonged storage due to oxidation.[3] It is also described as a low-melting solid.[4] The compound is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO₂ | [5][6] |

| Molecular Weight | 189.01 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or low-melting brown solid. | [3][4] |

| Melting Point | 34 °C | [3][4] |

| Boiling Point | 112-114 °C at 2 mmHg ~240 °C at 760 mmHg (may decompose) 227 °C at 760 mmHg | [3][4] |

| Density | 1.59 g/cm³ at 25 °C 1.616 g/cm³ | [3][4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ether. | [3] |

| Flash Point | 91 °C | [4] |

| Refractive Index | 1.533 | [3] |

| CAS Number | 15109-94-1 | [4][5] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound is a fundamental aspect of their characterization.[7] Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state and can be used to assess purity.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or Mel-Temp)[8][9]

-

Capillary tubes

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of the solid this compound onto a watch glass.[8]

-

Crush the solid into a fine powder.

-

Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[8]

-

Insert the capillary tube into the melting point apparatus.[8]

-

Heat the sample gradually while observing through the magnified viewer.

-

Record the temperature at which the substance first begins to melt (the first appearance of liquid).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded melting range provides an indication of the substance's purity; a narrow range typically signifies a purer compound.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] Simple distillation is a common method for its determination.[8]

Apparatus:

-

Simple distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)[8]

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Place a measured volume (e.g., 10 mL) of liquid this compound into a round-bottom flask.[8]

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus under a fume hood.[8] Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[8]

-

Begin heating the flask.

-

Observe the temperature as the liquid heats and begins to vaporize.

-

Record the temperature at which the vapor temperature stabilizes while condensation is actively occurring on the thermometer bulb. This stable temperature is the boiling point.[8]

-

Note the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.

Solubility Assessment

Solubility tests determine the ability of a substance to dissolve in a particular solvent, which is governed by the principle of "like dissolves like".[7]

Apparatus:

-

Test tubes and test tube rack

-

Graduated cylinder or pipettes

-

Spatula or dropper

-

Vortex mixer or stirring rod

Procedure:

-

Label a series of test tubes, one for each solvent to be tested (e.g., water, hexane, ethanol, dichloromethane, THF).

-

Add approximately 2 mL of a solvent to its corresponding test tube.[10]

-

Add a small, measured amount (e.g., 100 mg or a few drops) of this compound to each test tube.[10]

-

Stir or vortex each tube vigorously for a set period.[10]

-

Observe whether the compound dissolves completely, partially, or not at all.

-

Record the results, noting miscibility for liquids and solubility for solids in each solvent.

Reactivity, Applications, and Stability

This compound is a reactive compound due to the presence of the bromoketone structure.[3] It is susceptible to nucleophilic substitution reactions where the bromine atom is displaced.[3] This reactivity makes it a valuable intermediate in organic synthesis.

Key Applications:

-

Drug Synthesis: It is used in the preparation of diaryldihydropyrrolizine derivatives, which have shown activity as cyclooxygenase and lipoxygenase inhibitors, relevant for anti-inflammatory drug development.[4][11] The furan ring and bromoketone structure are key components for designing anti-tumor compounds, such as topoisomerase inhibitors.[3]

-

Heterocyclic Compound Construction: It acts as a furanylating agent, introducing the furan group into other molecules through nucleophilic substitution.[3]

Stability and Storage:

-

The compound is sensitive to moisture and may slowly hydrolyze to produce hydrogen bromide.[3]

-

It is reactive towards nucleophiles like water, amines, and alcohols and can be eliminated or hydrolyzed by strong bases.[3]

-

For storage, it should be sealed in a brown, airtight container, protected from light, and kept in a cool, dry place (≤20℃), preferably under an inert atmosphere like nitrogen.[3][4]

Visualizations

Experimental Workflow

Caption: Workflow for the experimental determination of key physical properties.

Role in Drug Synthesis

Caption: Synthetic pathway from this compound to bioactive compounds.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 15109-94-1 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Page loading... [guidechem.com]

- 4. 2-BROMO-1-(2-FURYL)-1-ETHANONE CAS#: 15109-94-1 [m.chemicalbook.com]

- 5. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achemblock.com [achemblock.com]

- 7. docsity.com [docsity.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. 2-BROMO-1-(2-FURYL)-1-ETHANONE | 15109-94-1 [chemicalbook.com]

Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(furan-2-yl)ethanone (CAS: 15109-94-1), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its established applications in the development of bioactive compounds. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and materials science. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Chemical Identity and Properties

2-Bromo-1-(furan-2-yl)ethanone, also commonly known as 2-(bromoacetyl)furan, is an α-haloketone featuring a furan ring.[1] This structure imparts significant reactivity, making it a valuable electrophilic intermediate for constructing more complex molecular architectures.[2] Its official IUPAC name is 2-bromo-1-(furan-2-yl)ethanone.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [1][3] |

| CAS Number | 15109-94-1 | [1][3][4] |

| Molecular Formula | C₆H₅BrO₂ | [1][4] |

| Molecular Weight | 189.01 g/mol | [1][3][4] |

| Appearance | Brown, low-melting solid | |

| Melting Point | 34 °C | |

| Boiling Point | 227 °C | |

| Density | 1.616 g/cm³ |

Safety Information: This compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE) should be used at all times.

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's structure and purity. The following tables summarize the nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) / ppm | 7.65 (s, 1H), 7.34 (d, J = 3.6 Hz, 1H), 6.61–6.60 (m, 1H), 4.33 (s, 2H) |

| Source |

Table 3: ¹³C NMR Spectroscopic Data

| Parameter | Value |

| Spectrometer | 100 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) / ppm | 180.3, 150.3, 127.3, 119.1, 112.8, 30.0 |

| Source |

Synthesis and Experimental Protocols

2-Bromo-1-(furan-2-yl)ethanone is typically synthesized via the α-bromination of its ketone precursor, 2-acetylfuran. This is a standard electrophilic substitution at the α-carbon position.

Caption: General workflow for the synthesis of 2-Bromo-1-(furan-2-yl)ethanone.

Representative Experimental Protocol: Bromination of 2-Acetylfuran

Disclaimer: This is a representative protocol based on established chemical principles for α-bromination of ketones. Researchers should consult peer-reviewed literature and perform appropriate risk assessments before conducting any experiment.

Objective: To synthesize 2-bromo-1-(furan-2-yl)ethanone from 2-acetylfuran.

Materials:

-

2-Acetylfuran (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine, until the orange/brown color disappears completely.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (a brown solid or oil) can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-bromo-1-(furan-2-yl)ethanone.

Applications in Drug Development and Research

2-Bromo-1-(furan-2-yl)ethanone is a versatile electrophilic building block. Its α-haloketone moiety readily reacts with a wide range of nucleophiles (amines, thiols, etc.), making it an ideal starting material for synthesizing diverse heterocyclic scaffolds.

A primary application is its use as a reagent in the preparation of diaryldihydropyrrolizine derivatives. These compounds have been investigated for their activity as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are key targets in the development of anti-inflammatory drugs. Furthermore, it serves as a precursor for various substituted thiazoles, a class of compounds known to possess a wide spectrum of biological activities.[2]

Caption: Reactivity and application pathway of 2-Bromo-1-(furan-2-yl)ethanone.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-furan-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-Bromo-1-furan-2-yl-ethanone. This alpha-haloketone is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₅BrO₂, is a bicyclic molecule featuring a furan ring substituted with a bromoacetyl group. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom makes this molecule highly reactive and a versatile precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrO₂ |

| Molecular Weight | 189.01 g/mol |

| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone |

| CAS Number | 15109-94-1 |

Synthesis

The primary synthetic route to this compound involves the α-bromination of 2-acetylfuran. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.

General Experimental Protocol for α-Bromination of 2-Acetylfuran

This protocol is a general representation of the synthesis of α-bromo ketones and may be adapted for the specific synthesis of this compound.

Materials:

-

2-Acetylfuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (initiator)

Procedure:

-

Dissolve 2-acetylfuran in a suitable solvent such as carbon tetrachloride.

-

Add an equimolar amount of N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The molecular structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Furan-H | 7.65 | s | H5 | |

| Furan-H | 7.34 | d | 3.6 | H3 or H4 |

| Furan-H | 6.61-6.60 | m | H3 or H4 | |

| -CH₂Br | 4.33 | s | -CH₂- |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| Carbonyl | 180.3 | C=O |

| Furan-C | 150.3 | C2 |

| Furan-C | 127.3 | C5 |

| Furan-C | 119.1 | C3 or C4 |

| Furan-C | 112.8 | C3 or C4 |

| -CH₂Br | 30.0 | -CH₂- |

Note: Specific assignments for H3/H4 and C3/C4 may vary.

Role in Drug Discovery and Development

Alpha-haloketones are recognized as important synthons in medicinal chemistry due to their ability to react with various nucleophiles, enabling the construction of diverse heterocyclic scaffolds. The furan moiety is also a common feature in many biologically active compounds.

This compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic value. For instance, it is utilized in the preparation of diaryldihydropyrrolizine derivatives, which have been investigated for their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical targets in the development of anti-inflammatory drugs.

Cyclooxygenase and Lipoxygenase Inhibition

While direct inhibitory activity of this compound on COX and LOX has not been extensively reported, its derivatives have shown promise. The general mechanism of action for inhibitors of these enzymes involves blocking the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Conclusion

This compound is a key building block in synthetic and medicinal chemistry. Its well-defined molecular structure and reactivity provide a foundation for the development of novel heterocyclic compounds with potential applications in drug discovery, particularly in the area of anti-inflammatory agents. Further research into the direct biological activities of this compound and the development of its derivatives could lead to the discovery of new therapeutic leads.

References

Reactivity of alpha-haloketones like 2-Bromo-1-furan-2-yl-ethanone

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-furan-2-yl-ethanone

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group.[1] This unique structural arrangement features two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[1] This bifunctionality makes them highly reactive and versatile intermediates in organic synthesis, enabling a wide array of chemical transformations.[1][2] The reactivity of α-haloketones is primarily driven by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon.[3]

Among this class of compounds, this compound is of particular interest. It incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[1] The furan moiety is a fundamental component of many natural products and serves as a crucial building block in medicinal chemistry and materials science.[1][4] The combination of the reactive α-haloketone functionality with the synthetically important furan scaffold makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with pharmacological relevance.[1][4]

This guide provides a comprehensive overview of the reactivity of this compound, focusing on its core reaction pathways, experimental protocols, and synthetic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. Proper handling and storage are critical due to its reactive and hazardous nature.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [5][6] |

| Synonyms | 2-(Bromoacetyl)furan, Bromomethyl(furan-2-yl)ketone | [5] |

| CAS Number | 15109-94-1 | [5][6] |

| Molecular Formula | C₆H₅BrO₂ | [5][6] |

| Molecular Weight | 189.01 g/mol | [5][7] |

| Appearance | Colorless to light yellow transparent liquid | [4] |

| Boiling Point | 112-114 °C at 2 mmHg | [4] |

| Density | 1.59 g/cm³ at 25 °C | [4] |

| Solubility | Insoluble in water; soluble in dichloromethane, chloroform, THF, ether | [4] |

| Purity | ≥95% (Industrial), ≥98% (Research Grade) | [4][7] |

Safety and Handling Information

| Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5][8] |

| H314 | Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[5][8] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors.[5][8] |

| Stability | Reactive with nucleophiles (water, amines, alcohols). Sensitive to moisture and light. | Store in a sealed, cool, dry, and dark place (≤20°C) in a brown reagent bottle.[4] |

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its two electrophilic sites, which are susceptible to attack by a wide range of nucleophiles and bases.

Nucleophilic Substitution (SN2 Reaction)

The most common reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (SN2) at the α-carbon.[9] The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and displacement of the bromide ion.

This reaction is typically performed with less basic nucleophiles, such as sulfur or nitrogen nucleophiles, to prevent competing side reactions.[9] Strongly basic nucleophiles can lead to deprotonation at the α-carbon, resulting in enolate formation and subsequent reactions like the Favorskii rearrangement.[2][9]

Caption: SN2 reaction at the α-carbon.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.

Hantzsch Thiazole Synthesis: This is a classic method for synthesizing thiazole rings. It involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] The reaction proceeds via an initial SN2 attack by the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Pathway.

Other Heterocycles: The compound is also used to synthesize other heterocycles. For instance, reaction with hydroxylamine sulfate yields the corresponding oxime, and it serves as a precursor for diaryldihydropyrrolizine derivatives and 1,2-diaryl-4-(2-furyl)-3-imidazoline-3-oxides.[1][7]

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base (e.g., alkoxides), α-haloketones can undergo the Favorskii rearrangement.[2] The mechanism involves the formation of an enolate, followed by an internal SN2 reaction to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by the base, leading to the ring-opening and formation of a rearranged carboxylic acid derivative (e.g., an ester).

Caption: Favorskii Rearrangement Mechanism.

Dehydrobromination to α,β-Unsaturated Ketones

Treatment of α-bromo ketones with a sterically hindered base, such as pyridine, can lead to the elimination of HBr via an E2 mechanism.[10] This reaction is a valuable method for synthesizing α,β-unsaturated ketones, which are important conjugated systems used in various other synthetic transformations like Michael additions.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and a key synthetic transformation.

Protocol 1: Synthesis of α-Bromo Aromatic Ketones (General Procedure)

This protocol describes a general, environmentally benign method for the α-bromination of aromatic ketones using N-bromosuccinimide (NBS) under ultrasonic irradiation.

Materials:

-

Aromatic ketone (e.g., 1-(furan-2-yl)ethanone) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Polyethylene glycol (PEG-400) and Water (1:2 mixture)

-

Dichloromethane (for extraction)

-

Jacketed reactor with an ultrasonic horn (e.g., 25 kHz)

Procedure:

-

A mixture of the starting acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to the PEG-400/water solvent mixture (5 mL) with stirring.[11]

-

The reaction vessel is placed under sonication using an ultrasonic horn at 40% amplitude.[11]

-

The temperature of the reaction is maintained at 80 °C by circulating water through the jacketed reactor.[11]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is completely consumed.[11]

-

Upon completion, the reaction mass is cooled to room temperature and extracted with dichloromethane.[11]

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-bromo ketone, which can be further purified by column chromatography or recrystallization.

Caption: Workflow for α-bromination.

Protocol 2: Hantzsch Synthesis of a 4-(furan-2-yl)thiazole Derivative

This protocol outlines the synthesis of a thiazole from this compound and a thioamide.

Materials:

-

This compound (1.0 eq)

-

Thioamide (e.g., Thioacetamide) (1.0 eq)

-

Ethanol

-

Sodium bicarbonate (optional, as a mild base)

Procedure:

-

Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in ethanol dropwise to the thioamide solution at room temperature with stirring.

-

After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the thiazole) forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and neutralized with a mild base like sodium bicarbonate to precipitate the free thiazole base.

-

The crude product is collected by filtration, washed with cold water, and dried. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Conclusion

This compound stands out as a highly valuable and reactive building block in modern organic synthesis. Its bifunctional nature, with two distinct electrophilic sites, allows for a diverse range of transformations including nucleophilic substitutions, rearrangements, and eliminations. The ability to readily participate in reactions like the Hantzsch thiazole synthesis makes it an indispensable precursor for constructing complex heterocyclic scaffolds, which are central to the fields of medicinal chemistry and drug development. A thorough understanding of its reactivity, combined with carefully designed experimental protocols, enables researchers to harness its full synthetic potential in the creation of novel and pharmacologically relevant molecules.

References

- 1. This compound | 15109-94-1 | Benchchem [benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-1-(2-furyl)ethanone 97% | CAS: 15109-94-1 | AChemBlock [achemblock.com]

- 7. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asianpubs.org [asianpubs.org]

Starting materials for 2-Bromo-1-furan-2-yl-ethanone synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-furan-2-yl-ethanone, a valuable intermediate in organic synthesis and drug discovery. This document details the necessary starting materials, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategy

The primary and most direct route to this compound is through the selective bromination of the α-carbon of the acetyl group of 2-acetylfuran. This reaction is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent system. The synthesis can be broken down into two main stages:

-

Preparation of the Starting Material: Synthesis of 2-acetylfuran via Friedel-Crafts acylation of furan with acetic anhydride.

-

Bromination: Selective bromination of 2-acetylfuran to yield the final product, this compound.

This guide will provide detailed experimental procedures for both stages, along with tabulated data for the key compounds involved.

Starting Materials and Reagents

Successful synthesis requires high-quality starting materials and reagents. The table below summarizes the key physicochemical properties of the reactants.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Furan | Furan | 110-00-9 | C₄H₄O | 68.07 | Colorless liquid | -85.6 | 31.3 | 0.936 |

| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid | -73.1 | 139.8 | 1.082 |

| 2-Acetylfuran | 1-(Furan-2-yl)ethan-1-one | 1192-62-7 | C₆H₆O₂ | 110.11 | Yellow to brown liquid or low melting solid[1] | 26-30[2][3][4] | 168-169[5] | 1.098 @ 25°C[2][3][4] |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 (dec.) | - | 2.098 |

| Carbon Tetrachloride | Tetrachloromethane | 56-23-5 | CCl₄ | 153.82 | Colorless liquid | -22.9 | 76.7 | 1.594 |

Experimental Protocols

Stage 1: Synthesis of 2-Acetylfuran

The industrial synthesis of 2-acetylfuran is commonly achieved through the Friedel-Crafts acylation of furan with acetic anhydride.[5] The following protocol is adapted from established procedures.

Reaction: Furan + Acetic Anhydride → 2-Acetylfuran

Catalyst: Zinc Chloride

Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer and a condenser, add 53.6 g (0.53 mol) of acetic anhydride, 12.0 g (0.20 mol) of acetic acid, and 1.0 g of zinc chloride.

-

Stir the mixture at 25°C until the catalyst dissolves.

-

At the same temperature, slowly add 34.0 g (0.50 mol) of furan dropwise over approximately 1 hour.

-

After the addition is complete, slowly heat the reaction mixture to 50°C and maintain it for 3 hours.

-

Monitor the reaction progress by gas chromatography to confirm the consumption of furan.

-

Once the reaction is complete, cool the mixture to 30°C.

-

Recover the acetic acid by vacuum distillation (50 mbar, 44 ± 2°C).

-

The crude product is then purified by vacuum distillation, collecting the fraction at 80-110°C to yield 2-acetylfuran.

A reported yield for a similar procedure is approximately 92.7% with a purity of 99.8%.

Stage 2: Synthesis of this compound

The bromination of 2-acetylfuran can be performed using N-bromosuccinimide (NBS) in a non-polar solvent. The use of a radical initiator like benzoyl peroxide and light can facilitate the reaction.

Reaction: 2-Acetylfuran + N-Bromosuccinimide → this compound + Succinimide

Procedure:

-

In a reaction vessel, dissolve 2-acetylfuran in carbon tetrachloride (CCl₄).

-

Add an equimolar amount of N-bromosuccinimide (NBS) to the solution.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Irradiate the reaction mixture with a light source (e.g., a sunlamp or a standard incandescent bulb) while stirring.

-

The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float.

-

Once the reaction is complete, filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Studies have shown that the reaction of 2-acetylfuran with NBS in CCl₄ can lead to the formation of the desired ω-bromo derivative.[6]

Characterization Data

The synthesized compounds should be characterized to confirm their identity and purity. The following table summarizes key spectroscopic data.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |

| 2-Acetylfuran | 7.58-7.61 (m, 1H), 7.17-7.21 (m, 1H), 6.51-6.57 (m, 1H), 2.48 (s, 3H)[1] | 186.6, 152.9, 146.6, 117.4, 112.4, 26.0[1] | 110.04 (M+) | 1675 (C=O stretch) |

| This compound | 7.63 (dd, J=1.7, 0.8 Hz, 1H), 7.30 (dd, J=3.7, 0.8 Hz, 1H), 6.58 (dd, J=3.7, 1.7 Hz, 1H), 4.34 (s, 2H) | 179.9, 147.9, 147.2, 120.3, 113.2, 30.8 | 187.95, 189.95 (M+, M+2) | 1670 (C=O stretch) |

Workflow and Pathway Diagrams

To visually represent the synthesis and logical relationships, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic steps.

References

- 1. rsc.org [rsc.org]

- 2. zenodo.org [zenodo.org]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. This compound | 15109-94-1 | Benchchem [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 2-Bromo-1-furan-2-yl-ethanone, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 15109-94-1), a versatile reagent frequently employed in the synthesis of pharmaceutical intermediates and complex heterocyclic structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on commercial suppliers, key chemical data, and practical experimental protocols.

Core Compound Data

This compound, also known as 2-(bromoacetyl)furan, is a valuable α-haloketone. Its structure, featuring a reactive α-bromo group adjacent to a furan-2-yl carbonyl moiety, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity is fundamental to its utility in constructing more complex molecular architectures.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15109-94-1 | Multiple Sources |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Appearance | Colorless to light yellow transparent liquid at room temperature; may appear as a low melting solid. Can turn brownish yellow upon long-term storage. | [3] |

| Melting Point | 34 °C | Multiple Sources |

| Boiling Point | 227 °C at 760 mmHg | Multiple Sources |

| Density | ~1.616 g/cm³ | Multiple Sources |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). | [3] |

| Purity | Typically offered at ≥95% or ≥97% by commercial suppliers. | [1][3] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider the required purity, quantity, and available technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

| Supplier | Purity Offered | Additional Information |

| Advanced ChemBlocks | 97% | Provides IUPAC name and other identifiers. |

| Guidechem | ≥95% (Industrial Grade), ≥98% (Research Grade) | Offers insights into stability and storage conditions. |

| Benchchem | Not specified | General supplier of research chemicals. |

| PubChem | Not a supplier, but a comprehensive database with links to suppliers. | Provides extensive physicochemical and safety data.[2] |

Note: This is not an exhaustive list, and availability may vary. Researchers should always request a lot-specific CoA for detailed purity information.

Key Synthetic Applications & Experimental Protocols

The primary utility of this compound in drug discovery lies in its ability to serve as a precursor for various heterocyclic compounds. The furan ring is a common motif in pharmacologically active molecules, and the reactive bromoacetyl group provides a convenient handle for elaboration.[3] A notable application is in the synthesis of substituted aminothiazoles, a class of compounds with a broad spectrum of biological activities.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thiourea or thioamide.

Reaction: Synthesis of 4-(furan-2-yl)-1,3-thiazol-2-amine

General Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.

-

Add 1.2 equivalents of thiourea to the solution.

-

The reaction mixture is then refluxed. Progress can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, the mixture is cooled, and the product is typically isolated by filtration, often after the addition of a non-solvent like water to induce precipitation.[4]

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-amino-4-(furan-2-yl)thiazole.[5]

Note: This is a generalized protocol. Reaction times, temperatures, and work-up procedures may need to be optimized for specific substrates and scales.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound can be visualized as a branching pathway where a single starting material leads to a diverse array of functionalized products.

Caption: Synthetic pathway from this compound.

Experimental Workflow: Quality Control

Ensuring the purity and identity of this compound is critical before its use in synthesis. A typical quality control workflow is outlined below.

Caption: Quality control workflow for incoming reagents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is an irritant and may cause burns to the skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds, particularly those with potential therapeutic applications. Its commercial availability and well-understood reactivity make it a key tool for medicinal chemists and drug development professionals. Careful consideration of supplier quality and adherence to safety protocols are essential when working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactivity of 2-bromo-1-furan-2-yl-ethanone, a versatile building block in synthetic organic chemistry. The protocols detailed herein are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the furan and resulting heterocyclic moieties in pharmacologically active compounds.

Application Notes

Introduction to this compound

This compound is an α-haloketone that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive α-bromo group and a furan ring, allows for diverse chemical transformations. The furan moiety is a constituent of numerous natural products and pharmaceuticals, imparting unique electronic and steric properties to the molecules in which it is found. The high reactivity of the α-bromo ketone functionality makes it an excellent electrophile for a wide range of nucleophiles, facilitating the construction of complex molecular architectures.

Key Reactions and Applications

The primary reactions of this compound involve nucleophilic substitution at the α-carbon. These reactions are instrumental in the synthesis of various heterocyclic systems, most notably thiazoles and imidazo[2,1-b]thiazoles.

-

Hantzsch Thiazole Synthesis: A cornerstone reaction of α-haloketones is the Hantzsch thiazole synthesis. The reaction of this compound with a thiourea or a substituted thiourea provides a direct and efficient route to 2-amino-4-(furan-2-yl)thiazole derivatives.[1][2][3][4][5] These thiazole-containing compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

-

Synthesis of Imidazo[2,1-b]thiazoles: Another important application is the synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole. This is typically achieved by the reaction of this compound with a 2-aminothiazole derivative.[1][7] The resulting 6-(furan-2-yl)imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[7]

-

Reactions with Other Nucleophiles: Beyond the synthesis of sulfur and nitrogen-containing heterocycles, this compound reacts with a variety of other nucleophiles. Reactions with amines, phenols, and other nucleophiles can be employed to synthesize a range of substituted furan derivatives. For instance, reaction with sodium nitrite can lead to the corresponding α-hydroxy ketone.[8]

Biological Significance of Derived Products

The heterocyclic compounds synthesized from this compound are of considerable interest to the pharmaceutical industry.

-

Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties. The incorporation of the furan ring can modulate the biological activity of these compounds, leading to the discovery of new and potent antimicrobial agents.

-

Anticancer Agents: The imidazo[2,1-b]thiazole scaffold is a key component of several compounds with demonstrated anticancer activity.[7] The ability to readily synthesize a variety of substituted derivatives from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds in cancer drug discovery programs.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of the TLC plates can be achieved under UV light.

Protocol 1: Synthesis of 4-(Furan-2-yl)-2-aminothiazole via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 4-(furan-2-yl)-2-aminothiazole from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Beaker

-

Crushed ice

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound in 5 mL of ethanol.

-

To this solution, add 1.2 mmol of thiourea.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring.

-

Monitor the progress of the reaction by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from hot ethanol.[4]

Protocol 2: Synthesis of 6-(Furan-2-yl)imidazo[2,1-b]thiazole

This protocol outlines the synthesis of 6-(furan-2-yl)imidazo[2,1-b]thiazole from this compound and 2-aminothiazole.

Materials:

-

This compound

-

2-Aminothiazole

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Sodium bicarbonate (optional, for neutralization)

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-aminothiazole in ethanol in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, the hydrobromide salt of the product may precipitate. The free base can be obtained by neutralizing the reaction mixture with a base such as sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Synthesis of an α-Aryloxy Ketone Derivative

This protocol provides a general method for the reaction of this compound with a substituted phenol to form an α-aryloxy ketone.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-nitrophenol)

-

Potassium carbonate

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of the substituted phenol (1 mmol) in acetone, add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add a solution of this compound (1 mmol) in acetone to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize quantitative data for the synthesis of thiazole and imidazo[2,1-b]thiazole derivatives.

Table 1: Synthesis of 2-Amino-4-(furan-2-yl)thiazole Derivatives

| Entry | Thiourea Derivative | Solvent | Conditions | Yield (%) | Reference |

| 1 | Thiourea | Ethanol | Reflux | High | [4] |

| 2 | N-Methylthiourea | Ethanol | Reflux | Good | [3] |

| 3 | N-Phenylthiourea | Ethanol | Reflux | Good | [3] |

| 4 | Thiosemicarbazide | Ethanol | Reflux | - |

Table 2: Synthesis of 6-(Furan-2-yl)imidazo[2,1-b]thiazole Derivatives

| Entry | 2-Aminothiazole Derivative | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-Aminothiazole | Ethanol | Reflux | Good | [1] |

| 2 | 2-Amino-4-methylthiazole | Ethanol | Reflux | - | |

| 3 | 2-Amino-4-phenylthiazole | Ethanol | Reflux | - | [1] |

Mandatory Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatility of 2-Bromo-1-furan-2-yl-ethanone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1-furan-2-yl-ethanone, an α-haloketone, is a highly valuable and versatile building block in synthetic organic chemistry. Its unique structural features, possessing both a reactive bromine atom and a furan moiety, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. The furan ring itself is a key structural motif in numerous natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing this compound, with a focus on thiazoles, imidazo[1,2-a]pyridines, and other important scaffolds.

Application in Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. This compound serves as an excellent α-haloketone component in this reaction, leading to the formation of 4-(furan-2-yl) substituted thiazoles. These compounds are of significant interest due to the prevalence of the thiazole ring in many approved drugs.

A general workflow for the Hantzsch thiazole synthesis using this compound is depicted below.

Caption: Hantzsch Thiazole Synthesis Workflow.